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molecular formula C13H10F4N2O3 B8044397 Ethyl 1-(N-Methylamino)-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Ethyl 1-(N-Methylamino)-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No. B8044397
M. Wt: 318.22 g/mol
InChI Key: DMESACZSTFIXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05359066

Procedure details

Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate (4.2 g) was dissolved in ethyl acetate (30 ml),. 4N hydrochloric acid-dioxane solution (40 ml) was added thereto with ice-cooling and stirred overnight at room temperature, and the solvent was removed by distillation. The residue was dissolved in chloroform (100 ml), and 10% sodium carbonate aqueous solution (50 ml) was added thereto and stirred for 30 minutes at room temperature. The organic layer was separated out and dried over magnesium sulfate, and the solvent was removed by distillation. The crystals were dispersed in ether and filtered out to obtain ethyl 1-methylamino-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate (2.9 g).
Name
Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]([N:10]1[C:19]2[C:14](=[C:15]([F:23])[C:16]([F:22])=[C:17]([F:21])[C:18]=2[F:20])[C:13](=[O:24])[C:12]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:11]1)C)=O)(C)(C)C.Cl.O1CCOCC1>C(OCC)(=O)C>[CH3:6][NH:8][N:10]1[C:19]2[C:14](=[C:15]([F:23])[C:16]([F:22])=[C:17]([F:21])[C:18]=2[F:20])[C:13](=[O:24])[C:12]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:11]1 |f:1.2|

Inputs

Step One
Name
Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)F)=O)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (100 ml)
ADDITION
Type
ADDITION
Details
10% sodium carbonate aqueous solution (50 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
The crystals were dispersed in ether
FILTRATION
Type
FILTRATION
Details
filtered out

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNN1C=C(C(C2=C(C(=C(C(=C12)F)F)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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